1-Indanone oxime

Overview

Description

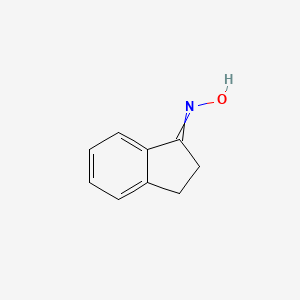

1-Indanone oxime (C₉H₉NO, MW = 147.17 g/mol) is a cyclic oxime derivative of 1-indanone, characterized by its bicyclic indane scaffold with a hydroxylamine substituent at the ketone position. It exists as (E)- and (Z)-isomers, distinguishable via TLC (Rf = 0.33 and 0.17, respectively, in hexanes/ethyl acetate 3:1) and melting points ((E)-isomer: 146.5–150.0°C; (Z)-isomer: 137.6–140.9°C) . The compound is synthesized via hydroxylamine hydrochloride treatment of 1-indanone in ethanol, yielding a racemic mixture . Key applications include its role in Beckmann rearrangements (91% yield with AlCl₃ catalysis) , catalytic C–H borylation , and nonlinear optical material design . Biologically, its derivatives are explored as acetylcholinesterase (AChE) inhibitors and therapeutic candidates for autosomal dominant polycystic kidney disease (ADPKD) .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Indanone oxime can be synthesized through the reaction of 1-indanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous or alcoholic medium at elevated temperatures. The general reaction scheme is as follows: [ \text{1-Indanone} + \text{Hydroxylamine Hydrochloride} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Beckmann Rearrangement

The Beckmann rearrangement of 1-indanone oxime derivatives is a pivotal reaction for synthesizing nitrogen-containing heterocycles. When treated with p-toluenesulfonyl chloride (TsCl) and AlCl₃, the oxime undergoes isomerization and rearrangement:

| Tosylate Isomer Ratio (trans:cis) | Reaction Temp. (°C) | Product Ratio (2:11) | Total Yield (%) |

|---|---|---|---|

| 97:3 | -40 to rt | 92:8 | 99 |

| 100:0 | -40 to rt | 85:15 | 88 |

| 84:16 | -40 to rt | 96:4 | 40 |

Mechanism :

-

Tosylation of the oxime forms a tosylate intermediate.

-

AlCl₃ coordinates with the nitrogen and oxygen atoms, facilitating C-N bond cleavage.

-

A nitrilium ion intermediate undergoes cyclization to yield 3,4-dihydroquinolinones or indole derivatives, depending on substituents .

Cu-Catalyzed Coupling with Thiols

A room-temperature protocol enables the synthesis of 2,3-difunctionalized indenones via Cu-catalyzed coupling with thiols:

Reaction Conditions :

-

Catalyst: CuI (10 mol%)

-

Base: K₂CO₃

-

Solvent: DMSO, 25°C

-

Yield: 60–85%

Mechanism :

-

CuI activates the oxime acetate, forming a copper-thiolate complex.

-

Radical intermediates form via single-electron transfer.

-

Coupling at the α-position of the oxime yields indenones with retained stereochemistry .

Oxidation and Reduction

The oxime group participates in redox reactions:

-

Oxidation : With H₂O₂ or peracids, the oxime converts to nitrile oxides, which dimerize to furoxans.

-

Reduction : NaBH₄ or LiAlH₄ reduces the C=N bond to form 1-aminoindane derivatives .

Nucleophilic Substitution

This compound reacts with electrophiles (e.g., alkyl halides, acyl chlorides) in basic conditions:

-

Example : Reaction with acetyl chloride at -20°C yields oxime esters, precursors for further functionalization .

Radical Reactions

Under photoredox conditions, the oxime participates in C-H functionalization:

-

Example : Coupling with aryl diazonium salts via a radical pathway forms aryl-substituted indenones .

Mechanistic Insights

-

Beckmann Rearrangement : The trans/cis isomer ratio of the oxime tosylate dictates product distribution. Low temperatures favor trans-isomer dominance, leading to 3,4-dihydroquinolinones .

-

Cu-Catalyzed Coupling : The reaction proceeds via a radical mechanism, avoiding oxidative byproducts and enabling functional group tolerance .

Scientific Research Applications

Scientific Research Applications

The applications of 1-Indanone oxime can be categorized into several key areas:

Chemistry

- Intermediate in Organic Synthesis : 1-Indanone oxime serves as an important intermediate in the synthesis of various organic compounds, including heterocyclic compounds and pharmaceuticals. It is utilized in the preparation of derivatives that exhibit enhanced biological properties .

Biology

- Antiviral Activity : Research indicates that 1-indanone oxime derivatives exhibit significant antiviral properties. For example, certain derivatives have shown effectiveness against plant viruses such as cucumber mosaic virus (CMV) and tomato spotted wilt virus (TSWV), with some compounds demonstrating EC50 values lower than traditional antiviral agents .

- Antimicrobial Properties : Studies have reported potent antibacterial activity against pathogens like Escherichia coli and Bacillus subtilis, as well as antifungal effects against Aspergillus niger and Penicillium notatum. The most effective compounds showed minimum inhibitory concentrations (MICs) in the low micromolar range .

- Anticancer Potential : Certain derivatives of 1-indanone oxime have been found to inhibit cancer cell proliferation by inducing apoptosis. Research has demonstrated IC50 values indicating strong cytotoxic effects against various cancer cell lines .

- Neuroprotective Effects : Compounds derived from 1-indanone have been studied for their potential in treating neurodegenerative diseases such as Alzheimer’s disease. They act as acetylcholinesterase inhibitors, which are crucial for enhancing cognitive function .

Medicine

- Drug Development : The potential use of 1-indanone oxime in drug development is being explored, particularly for neurodegenerative conditions and as a precursor for pharmacologically active compounds. Its derivatives are being investigated for their ability to inhibit key enzymes involved in disease progression .

Industry

- Agricultural Applications : Due to its bioactive properties, 1-indanone oxime is utilized in the production of pesticides and herbicides. Its derivatives have shown effectiveness in protecting crops from viral infections, making them valuable in agricultural science .

Data Tables

Case Study 1: Antiviral Efficacy Against CMV

In a controlled study evaluating the antiviral efficacy of novel 1-indanone derivatives, researchers found that specific compounds significantly reduced viral load in infected plants compared to untreated controls. These compounds activated plant immune responses through multiple signaling pathways .

Case Study 2: Anticancer Properties

A series of synthesized 1-indanone oximes were tested on various cancer cell lines. Results indicated that certain derivatives led to a marked decrease in cell viability and induced apoptosis through mitochondrial pathways, demonstrating their potential as anticancer agents .

Mechanism of Action

The mechanism of action of 1-indanone oxime involves its interaction with specific molecular targets and pathways. For instance, it can act as an enzyme inhibitor, affecting the activity of enzymes involved in various biochemical pathways. The oxime group can form stable complexes with metal ions, influencing their biological activity. Additionally, it can modulate signaling pathways related to inflammation and immune response .

Comparison with Similar Compounds

Structural and Energetic Comparisons with Similar Oximes

Substituent Effects on Thermodynamic Stability

The enthalpic effects of methyl (-CH₃) and methoxy (-OCH₃) substituents on 1-indanone were analyzed and compared to benzene and anthracene derivatives. Methyl groups at positions 2 and 3 of 1-indanone confer stabilizing effects equivalent to those in cyclopentanone, while methoxy groups at positions 4, 5, and 6 exhibit stabilizing increments (~20–25 kJ/mol) similar to benzene derivatives (Figure 3, ). These trends suggest that 1-indanone’s cyclic system is energetically independent of its substituent environment, a property critical for reaction predictability .

Table 1: Enthalpic Increments (ΔΔfHm(g)) of Substituents in Cyclic Systems

| Compound | Substituent | Position | ΔΔfHm(g) (kJ/mol) | Reference |

|---|---|---|---|---|

| 1-Indanone | -CH₃ | 2, 3 | +15.2 | |

| 1-Indanone | -OCH₃ | 4–6 | +20–25 | |

| Benzene | -OCH₃ | - | +18.5 |

Reactivity and Catalytic Performance

Para-Selective C–H Borylation

1-Indanone oxime demonstrates superior regioselectivity and reactivity in iridium-catalyzed para-borylation compared to acyclic oximes. For example, benzocyclone oximes (e.g., 1-tetralone oxime, 4-chromanone oxime) yield para-borylated products with >90% efficiency, while disubstituted acetophenone oximes (e.g., derivatives 34–37) show moderate yields (60–75%) .

Table 2: Catalytic Performance of Oximes in Para-Borylation

Beckmann Rearrangement Efficiency

This compound undergoes Beckmann rearrangement with AlCl₃ to yield 6-nitroquipazine intermediates at 91% efficiency, significantly higher than conventional methods using polyphosphoric acid (10–20% yield) . This contrasts with phenylacetone oxime, which requires harsher conditions for comparable yields .

Physicochemical Properties

Table 3: Key Physicochemical Properties of this compound vs. Related Oximes

Nonlinear Optical (NLO) Properties

1-Indanone derivatives exhibit second-order nonlinear optical responses 2–3× higher than coumarins, azo compounds, and carbazole-based systems due to their polarized π-conjugation and electron-donating substituents .

Table 4: NLO Response Comparison

| Compound Class | Second-Order Response (pm/V) | Reference |

|---|---|---|

| 1-Indanone Derivatives | 45–60 | |

| Coumarins | 15–25 | |

| Azo Compounds | 10–20 |

Biological Activity

1-Indanone oxime is a compound that has garnered significant attention in recent years due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Synthesis

This compound is derived from 1-indanone through the reaction with hydroxylamine. The general synthesis involves the Beckmann rearrangement, which converts the oxime into various derivatives with enhanced biological properties. The reaction conditions typically involve the use of a base such as sodium hydroxide in an organic solvent like acetone at low temperatures to yield high purity oximes .

Antiviral Activity

Recent studies have demonstrated that 1-indanone derivatives, including oximes, exhibit significant antiviral properties. For instance, novel 1-indanone derivatives were shown to protect against several plant viruses, including cucumber mosaic virus (CMV) and tomato spotted wilt virus (TSWV). Compound 27 from this series exhibited an effective concentration (EC50) of 140.5 mg/L against pepper mild mottle virus (PMMoV), outperforming traditional antiviral agents .

Antimicrobial Activity

This compound has also been recognized for its antimicrobial effects. A study reported that various synthesized 1-indanone derivatives displayed potent antibacterial activity against Escherichia coli and Bacillus subtilis, as well as antifungal activity against Aspergillus niger and Penicillium notatum. The most effective compounds showed minimum inhibitory concentrations (MICs) in the low micromolar range .

Anticancer Activity

The anticancer potential of this compound has been explored extensively. Research indicates that certain derivatives can inhibit cancer cell proliferation by inducing apoptosis and inhibiting key signaling pathways involved in tumor growth. For example, some compounds demonstrated IC50 values against various cancer cell lines that suggest strong cytotoxic effects .

Neuroprotective Effects

In addition to its antimicrobial and anticancer properties, this compound has been investigated for its neuroprotective effects. Compounds derived from 1-indanone have shown promise in treating Alzheimer’s disease by acting as acetylcholinesterase inhibitors, which are crucial for enhancing cognitive function .

Data Tables

Case Studies

Case Study 1: Antiviral Efficacy Against CMV

In a controlled study evaluating the antiviral efficacy of novel 1-indanone derivatives, researchers found that compound 27 significantly reduced viral load in infected plants compared to untreated controls. This compound was noted for its ability to activate plant immune responses through multiple signaling pathways.

Case Study 2: Anticancer Properties

A series of synthesized 1-indanone oximes were tested on various cancer cell lines. Results indicated that specific derivatives led to a marked decrease in cell viability and induced apoptosis through mitochondrial pathways, demonstrating their potential as anticancer agents.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Indanone oxime, and how do reaction conditions influence yield and purity?

- Methodological Answer : this compound is typically synthesized via oximation of 1-indanone using hydroxylamine hydrochloride under acidic or neutral conditions. Key variables include temperature (60–80°C), solvent choice (e.g., ethanol or aqueous mixtures), and reaction time (4–12 hours). Yield optimization often requires pH control to minimize side reactions like Beckmann rearrangements . For reproducibility, validate purity via melting point analysis (reported range: 137–137.8°C) and spectroscopic methods (e.g., IR for oxime N–O stretches at ~1600 cm⁻¹) .

Q. How does the molecular structure of this compound influence its reactivity in organic transformations?

- Methodological Answer : The planar geometry of the indanone ring and the nucleophilic oxime group (-NOH) enable diverse reactivity, such as cycloadditions or metal coordination. Computational studies (e.g., DFT) can predict regioselectivity in reactions like Beckmann rearrangements, where steric effects from the fused benzene ring may direct product formation . Experimental validation via HPLC or GC-MS is critical to confirm reaction pathways .

Q. What are the primary applications of this compound in pharmaceutical intermediate synthesis?

- Methodological Answer : this compound serves as a precursor for conformationally constrained analogues in drug discovery, such as TRPV1 antagonists. Its utility lies in generating spirocyclic or fused-ring systems via rearrangements. Researchers should cross-reference synthetic protocols with kinetic studies (e.g., aluminum chloride-catalyzed Beckmann rearrangements) to optimize stereochemical outcomes .

Advanced Research Questions

Q. How can factorial design optimize microwave-assisted synthesis of this compound derivatives?

- Methodological Answer : Multilevel factorial design allows systematic evaluation of variables (e.g., irradiation time, power, and catalyst loading). For example, Alyoubi (2019) demonstrated that 1200W microwave irradiation at 120°C for 10 minutes maximizes yield in chromium trioxide-mediated oxidations. Statistical tools (ANOVA, t-tests) are essential to identify significant factors and interactions .

Q. How to resolve contradictions in reported melting points or spectral data for this compound derivatives?

- Methodological Answer : Discrepancies (e.g., oxime melting points ranging from 137°C to 187°C) may arise from polymorphic forms or impurities. Researchers should:

- Compare synthetic conditions (e.g., solvent purity, drying methods) across studies .

- Replicate experiments with rigorous characterization (e.g., XRD for crystal structure, DSC for thermal behavior) .

- Use standardized reference materials (e.g., Sigma-Aldrich’s 4-Methoxy-1-indanone derivatives) for calibration .

Q. What advanced spectroscopic techniques are critical for characterizing this compound in complex mixtures?

- Methodological Answer :

- NMR : ¹H/¹³C NMR can distinguish oxime tautomers (syn/anti) via chemical shifts (e.g., NH protons at δ 10–12 ppm).

- MS/MS : High-resolution mass spectrometry (HRMS) confirms molecular ion fragmentation patterns, especially in isomer identification .

- XPS : Surface analysis for metal-coordinated oxime complexes in catalytic studies .

Q. How to design a mechanistic study for this compound’s role in asymmetric catalysis?

- Methodological Answer :

- Hypothesis : Probe steric/electronic effects on enantioselectivity using substituent-modified oximes.

- Controls : Include kinetic isotopic effects (KIE) and Hammett plots to elucidate rate-determining steps.

- Data Collection : Use chiral HPLC or circular dichroism (CD) to monitor enantiomeric excess .

Q. Methodological Best Practices

- Literature Review : Prioritize primary sources (e.g., European Journal of Organic Chemistry, Bull. Korean Chem. Soc.) over vendor data .

- Data Presentation : Use tables for raw kinetic data (e.g., time vs. yield) and appendices for large datasets. Avoid redundant figures .

- Ethical Compliance : Disclose all synthetic modifications and adhere to IUPAC nomenclature guidelines to ensure reproducibility .

Properties

IUPAC Name |

N-(2,3-dihydroinden-1-ylidene)hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c11-10-9-6-5-7-3-1-2-4-8(7)9/h1-4,11H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATEGUFMEFAGONB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=NO)C2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201301310 | |

| Record name | 2,3-Dihydro-1H-inden-1-one oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201301310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3349-60-8, 68253-35-0 | |

| Record name | 2,3-Dihydro-1H-inden-1-one oxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3349-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-1H-inden-1-one oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201301310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-2,3-dihydro-1H-inden-1-one oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.150 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-Inden-1-one, 2,3-dihydro-, oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.